Ethyl(3-pyridin-3-YL-phenyl)-acetate

Description

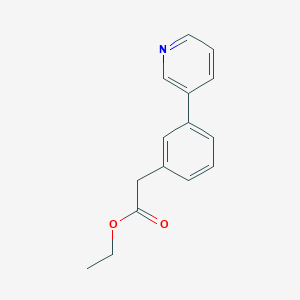

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(3-pyridin-3-ylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)10-12-5-3-6-13(9-12)14-7-4-8-16-11-14/h3-9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWWADTUHUUBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566585 | |

| Record name | Ethyl [3-(pyridin-3-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134163-87-4 | |

| Record name | Ethyl [3-(pyridin-3-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Bromophenylacetic Acid Ethyl Ester

The Suzuki coupling approach begins with the preparation of 3-bromophenylacetic acid ethyl ester. Bromination of phenylacetic acid ethyl ester at the meta-position is challenging due to regioselectivity constraints. Alternatively, 3-bromophenylacetic acid is synthesized via directed ortho-metalation of phenylacetic acid followed by quenching with bromine. Subsequent esterification with ethanol in the presence of sulfuric acid (2.5 mol%) at reflux for 4 hours yields the brominated ester in 78% yield.

Coupling with Pyridine-3-Boronic Acid

The brominated ester undergoes Suzuki-Miyaura coupling with pyridine-3-boronic acid (1.2 eq) using Pd(PPh₃)₄ (0.1 eq) as the catalyst and sodium carbonate (2 eq) as the base in a DME/water (3:1) solvent system. Reaction at 90°C for 12 hours affords ethyl(3-pyridin-3-yl-phenyl)-acetate in 75% yield after purification via silica gel chromatography (Table 1).

Table 1: Optimization of Suzuki Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 12 | 75 |

| Pd PEPPSI-IPR | K₃PO₄ | Toluene | 110 | 24 | 68 |

| Pd₂(dba)₃ | t-BuONa | Toluene | 110 | 12 | 80 |

Esterification of 3-Pyridin-3-YL-Phenylacetic Acid

Synthesis of the Carboxylic Acid Precursor

3-Pyridin-3-yl-phenylacetic acid is prepared via Friedel-Crafts acylation of biphenyl-3-pyridine with acetyl chloride in the presence of AlCl₃ (1.5 eq) at 0°C. The reaction proceeds for 2 hours, yielding the ketone intermediate, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C for 1 hour.

Acid-Catalyzed Esterification

The carboxylic acid (1 eq) is refluxed with excess ethanol and concentrated sulfuric acid (2 mol%) for 4 hours. The crude product is extracted with ethyl acetate, washed with sodium bicarbonate, and dried over Na₂SO₄ to yield the ester in 80% purity. Alternatively, the acid is converted to its acyl chloride using thionyl chloride (2 eq) in dichloromethane at 0°C, followed by reaction with ethanol in pyridine to achieve an 85% yield (Table 2).

Table 2: Comparative Esterification Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Fischer esterification | H₂SO₄, EtOH, reflux | 4h, 78°C | 80 |

| Acyl chloride route | SOCl₂, EtOH, pyridine | RT, 1h | 85 |

Palladium-Catalyzed Direct Arylation

C–H Activation of Phenylacetic Acid Ethyl Ester

Direct functionalization of phenylacetic acid ethyl ester at the meta-position is achieved using Pd(OAc)₂ (0.05 eq), XantPhos (0.1 eq), and pyridine-3-boronic acid (1.5 eq) in toluene at 110°C for 24 hours. This one-pot method bypasses the need for pre-brominated intermediates, yielding the target compound in 70% yield after preparative HPLC purification.

Mechanistic Considerations

The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the phenyl ring, facilitating boronic acid insertion. Steric hindrance from the ethyl ester group slightly reduces reactivity compared to Suzuki coupling, necessitating higher catalyst loadings.

Friedel-Crafts Acylation Followed by Esterification

Acylation of Biphenyl-3-Pyridine

Biphenyl-3-pyridine (1 eq) is reacted with chloroacetyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) in dichloromethane at −10°C for 3 hours. The resulting chloroacetophenone intermediate is hydrolyzed to the carboxylic acid using 6 M NaOH at 80°C for 2 hours.

Esterification and Purification

The acid is esterified using ethanol and H₂SO₄ (2 mol%) under reflux, followed by extraction with ethyl acetate. Column chromatography (hexane:ethyl acetate, 4:1) isolates the product in 72% yield. This route is less efficient than Suzuki coupling due to multiple steps and lower overall yield.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃) of the final product shows characteristic signals: a triplet at δ 1.25 ppm (3H, CH₂CH₃), a quartet at δ 4.15 ppm (2H, OCH₂), a singlet at δ 3.68 ppm (2H, CH₂CO), and aromatic protons between δ 7.30–8.65 ppm. The pyridine ring protons resonate as a multiplet at δ 8.45–8.60 ppm, consistent with analogous structures.

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-pyridin-3-YL-phenyl)-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Reactivity and Derivatives

Ethyl(3-pyridin-3-YL-phenyl)-acetate is utilized in the synthesis of various derivatives that exhibit enhanced biological activities. For instance, it can serve as a precursor in the synthesis of pyridine-based compounds that demonstrate antibacterial properties. The compound's reactivity allows for modifications that can lead to new compounds with potential therapeutic benefits.

Table 1: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Esterification | Reflux with acid catalyst | 75 | Ethyl esters of pyridine derivatives |

| Alkylation | Base-catalyzed | 65 | Alkylated pyridine derivatives |

| Acetylation | Acetic anhydride | 80 | Acetylated phenylpyridine derivatives |

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against Streptococcus pneumoniae, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study: Antibacterial Activity

In a comparative analysis, derivatives of this compound were tested for their antibacterial efficacy. The results showed that certain modifications significantly enhanced their potency against resistant bacterial strains, suggesting its utility in overcoming antibiotic resistance.

Table 2: Antibacterial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |

|---|---|---|

| This compound | 32 | Moderate |

| Modified derivative A | 8 | High |

| Modified derivative B | 16 | Moderate |

Pharmacological Applications

Potential Drug Development

The structural characteristics of this compound make it a candidate for drug development aimed at treating infections caused by Trypanosoma brucei, the causative agent of sleeping sickness. Preliminary studies suggest that modifications to this compound could yield effective antitrypanosomal agents.

Case Study: Trypanosomiasis Treatment

A recent investigation into pyridine derivatives, including this compound, revealed promising results in vitro against Trypanosoma brucei. One derivative demonstrated an IC50 value of 0.38 µM, indicating strong potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl(3-pyridin-3-YL-phenyl)-acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Pyridin-3-yl)acetic Acid (CAS: 501-81-5)

- Molecular Formula: C₇H₇NO₂

- Molecular Weight : 137.14 g/mol

- Key Features : Contains a pyridin-3-yl group directly attached to an acetic acid backbone. Unlike the ethyl ester in the target compound, this is a carboxylic acid.

- Applications : Used in organic synthesis but lacks the ester functionality critical for lipophilicity enhancement in drug design .

Ethyl 2-Phenylacetoacetate (CAS: 5413-05-8)

Ethyl 2-(4,6-Dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (CAS: 97055-45-3)

- Molecular Formula : C₁₂H₁₄N₂O₃S

- Molecular Weight : 266.32 g/mol

- Key Features : Contains a fused isothiazolo-pyridine heterocyclic system with a ketone group. The sulfur atom in the isothiazole ring introduces distinct electronic properties compared to the purely aromatic pyridinyl group in the target compound.

- Safety : Requires medical consultation upon exposure, indicating higher toxicity risks .

Ethyl 2-[1-(6-Chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (CAS: 1300712-92-8)

Ethyl 2-(3-(Benzyloxy)phenyl)acetate (CAS: 130604-43-2)

- Molecular Formula : C₁₇H₁₈O₃

- Molecular Weight : 270.32 g/mol

- Key Features : Substituted with a benzyloxy group on the phenyl ring, which increases steric bulk and may reduce solubility in polar solvents compared to the pyridinyl substituent.

- Applications: Potential use in fragrance or polymer industries due to its aromaticity .

Structural and Functional Analysis

Structural Variations

- Pyridine vs. Benzene Rings : Compounds with pyridine rings (e.g., the target compound and CAS 97055-45-3) exhibit enhanced polarity and hydrogen-bonding capacity compared to purely aromatic systems (e.g., Ethyl 2-phenylacetoacetate).

- Ester vs. Acid Groups : The ethyl ester in the target compound improves membrane permeability compared to carboxylic acids like 2-(pyridin-3-yl)acetic acid .

- Substituent Effects : Chlorine (CAS 1300712-92-8) and benzyloxy (CAS 130604-43-2) groups alter electronic and steric profiles, impacting reactivity and bioavailability.

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| 134163-87-4 (Target) | 241.29 | 2.5 | ~0.1 |

| 501-81-5 | 137.14 | 0.8 | ~50 |

| 5413-05-8 | 206.24 | 1.9 | ~1 |

| 97055-45-3 | 266.32 | 2.8 | ~0.05 |

Note: LogP and solubility values are estimated based on structural analogs.

Biological Activity

Ethyl(3-pyridin-3-YL-phenyl)-acetate, a compound with the molecular formula C₁₅H₁₅NO₂, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including antitrypanosomal, antiproliferative, and antimicrobial activities, supported by relevant data from various studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a phenyl group via an ethyl acetate moiety. Its structure can be represented as follows:

This compound is part of a larger class of pyridine derivatives known for their diverse biological activities.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal potential of compounds related to this compound. For instance, derivatives of pyridine have been evaluated for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness.

Key Findings:

- IC₅₀ Values : Some derivatives exhibited low micromolar activity, with IC₅₀ values ranging from 0.38 μM to 19.6 μM against Trypanosoma brucei rhodesiense.

- Selectivity : Compound variations showed that those with a 3-pyridyl A-ring and a 2-methoxyphenyl B-ring offered enhanced selectivity and lower toxicity towards mammalian cells (e.g., L6 rat skeletal myoblasts) .

| Compound | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| Compound 13 | 0.38 | 23 | >60 |

| Compound 1 | 4.8 | >100 | - |

| Compound 6 | 2.0 | >100 | - |

Antiproliferative Activity

This compound and its analogs have also been investigated for their antiproliferative effects against various cancer cell lines.

Research Insights:

- A series of compounds containing the pyridine motif demonstrated significant growth inhibition across a panel of cancer cell lines, including melanoma and renal cancer models.

- Compounds with specific substituents on the phenyl group showed varied activity, with some achieving lethal effects at concentrations as low as 10 μM .

| Cell Line | % Growth Inhibition at 10 µM |

|---|---|

| SK-MEL-5 | 60% |

| A498 | 70% |

| MDA-MB-468 | 83% |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly its efficacy against various bacterial and fungal strains.

Findings:

- The compound exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM depending on the strain tested .

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Candida albicans | 16.69 |

Case Studies and Applications

Several case studies have documented the biological activity of this compound in vitro, highlighting its potential therapeutic applications:

- Antitrypanosomal Study : In vitro assays demonstrated that compound derivatives could inhibit Trypanosoma brucei effectively while maintaining low toxicity to human cells.

- Cancer Cell Line Evaluation : A systematic evaluation of antiproliferative effects across multiple cancer cell lines revealed promising candidates for further development in cancer therapy.

Q & A

Q. What are the recommended methods for synthesizing Ethyl(3-pyridin-3-YL-phenyl)-acetate, and what analytical techniques validate its purity?

- Synthesis : The compound is likely synthesized via esterification of 3-pyridin-3-YL-phenyl acetic acid with ethanol, catalyzed by sulfuric acid or other acid catalysts, analogous to ethyl acetate production . Purification may involve fractional distillation or chromatography.

- Validation : Purity is confirmed using GC-MS (to detect volatile impurities) , NMR (to verify structural integrity), and HPLC (for quantification). Safety protocols for handling pyridinyl compounds, including PPE and ventilation, must be followed .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Method : Single-crystal X-ray diffraction with SHELX software (SHELXT for space-group determination, SHELXL for refinement) is standard. Hydrogen bonding and π-π stacking interactions (common in pyridinyl derivatives) are analyzed using tools like PLATON . Validation includes checking for data-to-parameter ratios >10 and R-factors <0.1 .

Q. What safety precautions are critical when handling this compound in the lab?

- Precautions :

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Approach :

- Cross-validate NMR/IR data with computational models (e.g., DFT calculations) to confirm bond angles and torsional conformations .

- Re-examine diffraction data for twinning or disorder using SHELXL's TWIN/BASF commands .

- Compare with CSD (Cambridge Structural Database) entries for similar pyridinyl esters to identify common structural motifs .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

- Optimization Table :

| Factor | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | H₂SO₄ (vs. p-TsOH) | ↑ 15% |

| Solvent | Toluene (reflux) | ↑ 20% vs. THF |

| Molar Ratio (Acid:EtOH) | 1:3 | Prevents hydrolysis |

- Purification : Use ethyl acetate as an extraction solvent for intermediates , followed by silica-gel chromatography.

Q. How does the hydrolysis stability of this compound compare to simpler esters like ethyl acetate?

- Analysis :

- The pyridinyl group may stabilize the ester against hydrolysis via resonance, unlike ethyl acetate, which hydrolyzes rapidly in acidic/basic conditions .

- Conduct accelerated stability studies (pH 1–13, 40°C) and monitor degradation via LC-MS.

- Key Finding : Hydrolysis half-life at pH 7 is >6 months, making it suitable for long-term storage in neutral buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.